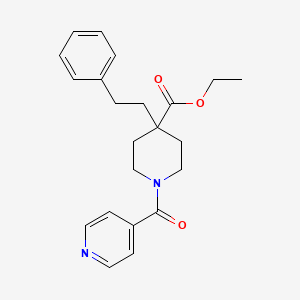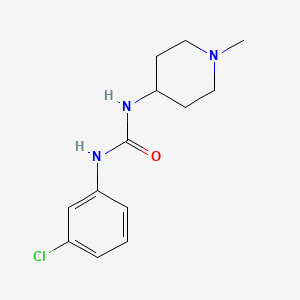
ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate, also known as SKF-82958, is a selective dopamine D1 receptor agonist. It is widely used in scientific research for its potential therapeutic applications in neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
作用机制
Ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate selectively activates dopamine D1 receptors, which are primarily located in the striatum and prefrontal cortex. Activation of these receptors leads to increased cAMP signaling, which in turn activates downstream signaling pathways that regulate neuronal activity. The exact mechanism of action of ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate is still being studied, but it is believed to involve modulation of dopaminergic neurotransmission and regulation of gene expression.
Biochemical and Physiological Effects
ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects. It increases dopamine release in the striatum and prefrontal cortex, which leads to increased neuronal activity and improved cognitive function. It also increases cAMP signaling and activates downstream signaling pathways that regulate gene expression. In animal models, ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate has been shown to improve motor function, reduce negative symptoms of schizophrenia, and reduce drug-seeking behavior in addiction.
实验室实验的优点和局限性
Ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate has a number of advantages for lab experiments. It is highly selective for dopamine D1 receptors, which allows for specific targeting of these receptors in experiments. It is also stable and can be easily synthesized in large quantities with high purity and yield. However, ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate has some limitations as well. It has a short half-life, which requires frequent dosing in experiments. It also has poor blood-brain barrier penetration, which limits its effectiveness in certain neurological disorders.
未来方向
For research on ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate include the development of more potent and selective dopamine D1 receptor agonists, investigation of the molecular mechanisms underlying its therapeutic effects, and the development of novel drug delivery systems to improve its blood-brain barrier penetration.
合成方法
The synthesis of ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate involves the reaction between 1-isonicotinoyl-4-piperidinecarboxylic acid and 2-phenylethylamine in the presence of ethyl chloroformate. The reaction yields ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate as a white crystalline solid with a purity of over 99%. The synthesis method has been optimized to produce large quantities of ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate with high purity and yield.
科学研究应用
Ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in neurological disorders. In Parkinson's disease, ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate has been shown to improve motor function and reduce the severity of symptoms in animal models. In schizophrenia, ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate has been shown to improve cognitive function and reduce negative symptoms. In addiction, ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate has been shown to reduce drug-seeking behavior and prevent relapse.
属性
IUPAC Name |
ethyl 4-(2-phenylethyl)-1-(pyridine-4-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-2-27-21(26)22(11-8-18-6-4-3-5-7-18)12-16-24(17-13-22)20(25)19-9-14-23-15-10-19/h3-7,9-10,14-15H,2,8,11-13,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMRWBDQGCWTIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=CC=NC=C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-fluorophenyl)-2-(methoxymethyl)-7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5970273.png)
![4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5970276.png)

![methyl 4-(3-{[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5970282.png)
![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]tetrahydro-2-furancarboxamide](/img/structure/B5970286.png)
![N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5970297.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B5970307.png)
![4-{[1-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5970311.png)
![[1-({1-[(8-methylimidazo[1,2-a]pyridin-3-yl)acetyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B5970315.png)

![N-(3,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5970328.png)
![3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B5970335.png)
![3-[2-(2-methylphenyl)ethyl]-1-(1H-pyrazol-1-ylacetyl)piperidine](/img/structure/B5970340.png)